molecular formula C9H8N2O3S B1268993 3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 439138-78-0

3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B1268993
M. Wt: 224.24 g/mol
InChI Key: UXEKRAQXZUUDCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid involves interactions with various reagents under different conditions. For instance, 5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidine-4-one, a related compound, reacts with alkylation agents, showing that the methyl group in position 5 undergoes aromatic ipso-substitution reaction or oxidation to the corresponding carboxylic acid (Ortikov, 2014).

Molecular Structure Analysis

Molecular structure investigations, including quantum chemical studies, reveal insights into the electronic structures and molecular geometries of thieno[2,3-d]pyrimidines. These studies are crucial in understanding the reactivity and properties of these compounds (Mamarakhmonov et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of thieno[2,3-d]pyrimidines, including our compound of interest, is influenced by various factors like the nature of substituents and the presence of catalysts. The reactions can lead to different products, indicating a diverse range of chemical properties (Ortikov, 2014).

Physical Properties Analysis

Studies on related thieno[2,3-d]pyrimidines provide insights into their physical properties, including their crystal structures and interactions with solvents. For example, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid in different crystal environments offers valuable information about the physical properties of these compounds (Canfora et al., 2010).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidines, such as 3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, are diverse and can be understood through studies of their synthesis and reactivity. These compounds exhibit a range of reactions with different reagents, leading to a variety of products (Ortikov, 2014).

Scientific Research Applications

Quantum Chemical Studies

Quantum chemical calculations have been utilized to explore the electronic structures and reactivity of various substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones, including 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. These studies offer insights into the mechanism of ipso-substitution of the methyl group by the nitro group in these compounds, which is crucial for understanding their chemical behavior and potential applications (Mamarahmonov et al., 2014).

Antimicrobial Activity

Research has been conducted on the synthesis and antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, derived from 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid. These compounds have shown significant activity against various strains of microorganisms, including Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).

Synthesis and Reactions

The synthesis and reactions of this compound, and its derivatives, have been extensively studied. These include the investigation of methylation and acylation reactions, and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989). Additionally, research on the reaction routes with nitrating agents and the factors influencing these reactions has been undertaken (Mamarakhmonov et al., 2016).

Design and Synthesis for Antibacterial Applications

There has been a focus on the design and synthesis of derivatives of thienopyrimidines for potential antibacterial applications. This includes the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine and benzimidazole for the development of promising antibacterial agents (Vlasov et al., 2021).

Exploration of Biological Potential

Studies have also been conducted on the synthesis of derivatives and their physicochemical properties to understand their biological potential. This includes comparisons with positionally isomeric thienopyrimidinones and benzo isosteres (Zadorozhny et al., 2010).

Future Directions

The use of the Dimroth rearrangement in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents, suggests potential future directions in the development of new antiviral drugs .

properties

IUPAC Name

3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-4-5-7(15-6(4)9(13)14)10-3-11(2)8(5)12/h3H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEKRAQXZUUDCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349605
Record name 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

CAS RN

439138-78-0
Record name 3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Borthwick, N Ancellin, SM Bertrand… - Journal of Medicinal …, 2016 - ACS Publications
Inhibitors of mitochondrial branched chain aminotransferase (BCATm), identified using fragment screening, are described. This was carried out using a combination of STD-NMR, …
Number of citations: 26 pubs.acs.org

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